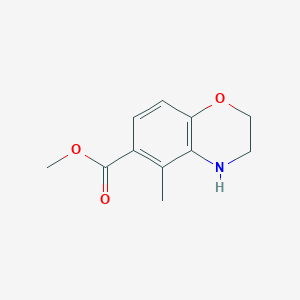
methyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring. The presence of a carboxylate group and a methyl group further distinguishes it from other benzoxazine derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl acrylate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency.
化学反应分析
Types of Reactions
Methyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated oxazine derivatives.
Substitution: Halogenated or nucleophile-substituted benzoxazine derivatives.
科学研究应用
Methyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
作用机制
The mechanism of action of methyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
- Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
- Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
- Methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Uniqueness
Methyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is unique due to the specific positioning of its methyl and carboxylate groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
methyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-7-8(11(13)14-2)3-4-9-10(7)12-5-6-15-9/h3-4,12H,5-6H2,1-2H3 |
InChI 键 |
MYFSXZKEDIEUFN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1NCCO2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide](/img/structure/B13453318.png)
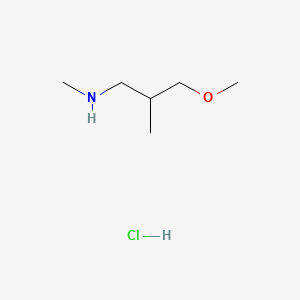
![{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol](/img/structure/B13453333.png)

![Methyl 2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13453338.png)
![2-[3-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13453341.png)
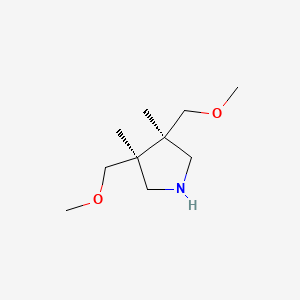
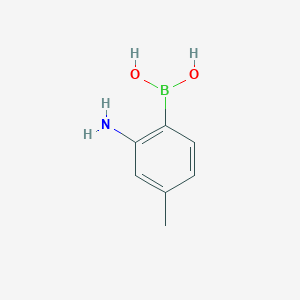
![1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane](/img/structure/B13453358.png)
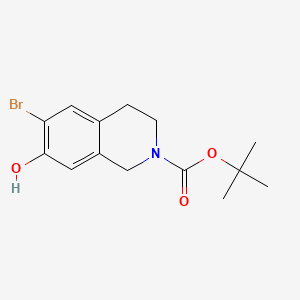

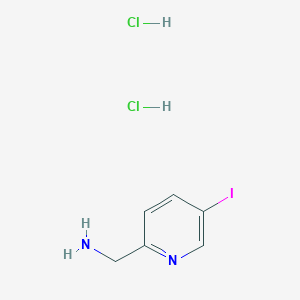
![{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride](/img/structure/B13453398.png)
![1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B13453401.png)
